Methacycline Hydrochloride

Description

This compound is an organic molecular entity.

This compound is the hydrochloride salt form of methacycline, a tetracycline antibiotic with broad-spectrum antibacterial and antiprotozoal activity. This compound is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain. This tetracycline is active against a wide range of gram-positive and gram-negative bacteria.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.

See also: Methacycline (has active moiety).

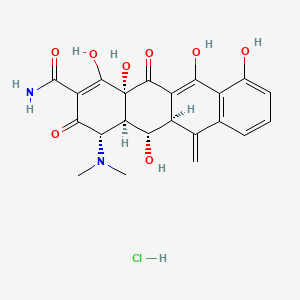

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPSARQTYDZXAO-CCHMMTNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

914-00-1 (Parent) | |

| Record name | Methacycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045382, DTXSID10947932 | |

| Record name | Methacycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-95-9, 2507-30-4 | |

| Record name | Methacycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACYCLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metacycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GJ0N7ZAP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methacycline Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of methacycline hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and pathway visualizations to support further research and application.

Core Physical and Chemical Properties

This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1] It is the hydrochloride salt form of methacycline, a derivative of oxytetracycline.[2] The following tables summarize its key physical and chemical characteristics.

Table 1: General and Physical Properties

| Property | Value | References |

| Appearance | Yellow crystalline powder | [2][3][4] |

| Taste | Bitter | [4] |

| Molecular Formula | C₂₂H₂₂N₂O₈ • HCl | [3][5] |

| Molecular Weight | 478.88 g/mol | [3][5] |

| Melting Point | Decomposes at approximately 205-210°C | [2][6] |

| pH (in solution) | 2.0 - 3.0 | [3] |

| Water Content (Karl Fischer) | Not more than 2.0% | [3] |

Table 2: Solubility Profile

| Solvent | Solubility | References |

| Water | 7548 mg/L at 21°C; Soluble | [2][6][7] |

| Ethanol | Sparingly soluble; Soluble | [6][7] |

| Methanol | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble | [7] |

| Dimethyl sulfoxide (DMSO) | Soluble | [7] |

| Ether | Practically insoluble | [4][6] |

| Chloroform | Practically insoluble | [2][6] |

Table 3: Spectroscopic and Chromatographic Properties

| Property | Value | References |

| UV Maximum Absorption (Methanol + 0.01 N HCl) | 253 nm (log ε = 4.37), 345 nm (log ε = 4.19) | [4][6] |

| LogP | -0.3 | [6] |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its antibacterial effect by inhibiting protein synthesis.[3][8] It also demonstrates activity in modulating cellular pathways involved in fibrosis.

Inhibition of Bacterial Protein Synthesis

Like other tetracyclines, this compound binds to the 30S ribosomal subunit in bacteria.[5][9] This binding is reversible and physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[3][6][9] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis and arresting bacterial growth.[8]

Diagram 1: Mechanism of bacterial protein synthesis inhibition by Methacycline HCl.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Recent research has identified this compound as an inhibitor of the epithelial-mesenchymal transition (EMT), a process implicated in fibrosis.[10] It has been shown to inhibit the TGF-β1-induced EMT in primary alveolar epithelial cells.[10] This inhibition is achieved through the attenuation of non-Smad signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation, without affecting the canonical Smad pathway.[10][11]

Diagram 2: Inhibition of TGF-β1-induced EMT signaling by Methacycline HCl.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of the physicochemical properties of active pharmaceutical ingredients. Below are outlines of typical protocols for key analyses of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is adapted from established procedures for the analysis of methacycline and other tetracyclines.

-

Objective: To determine the purity of this compound and quantify any related substances.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Octadecylsilane (C18) bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer solution and an organic solvent. An example could be a buffer containing ammonium acetate and EDTA, adjusted to a specific pH, mixed with acetonitrile. A common ratio is (87:13 v/v).[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at 35°C.

-

Detection Wavelength: 280 nm.

-

Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in a suitable solvent (e.g., 0.01 M hydrochloric acid) to achieve a known concentration.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration. For formulated products like capsules, the contents of several capsules are pooled, and an equivalent amount is taken.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (solvent) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

-

Inject the sample solution.

-

Identify and quantify the methacycline peak and any impurity peaks by comparing their retention times and peak areas to those of the standard.

-

Diagram 3: General workflow for HPLC analysis of Methacycline HCl.

UV-Vis Spectrophotometry for Identification and Dissolution Testing

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Capsules.[3]

-

Objective: To identify this compound and determine its dissolution rate from a dosage form.

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Solvent/Medium: For identification, methanol is used. For dissolution, water is the specified medium.

-

Procedure (Identification):

-

Prepare a solution of this compound in methanol with a concentration of approximately 1 mg/mL.

-

Scan the solution from 200 to 400 nm.

-

The resulting spectrum should exhibit maxima and minima at the same wavelengths as a similar solution of USP this compound Reference Standard.

-

-

Procedure (Dissolution):

-

Place the dosage form (e.g., capsule) in a dissolution apparatus (USP Apparatus 1) containing 900 mL of water at 37°C, rotating at 100 rpm.

-

At a specified time point (e.g., 60 minutes), withdraw a sample of the dissolution medium.

-

Filter the sample.

-

Measure the absorbance of the filtered solution at the wavelength of maximum absorbance, around 345 nm.

-

Compare the absorbance to that of a standard solution of known concentration.

-

Calculate the amount of this compound dissolved.

-

Stability Testing: Photostability

Given that this compound is unstable in light, photostability testing is critical.[6] This protocol is a general guide based on ICH Q1B guidelines.

-

Objective: To evaluate the intrinsic photostability characteristics of this compound.

-

Apparatus: A photostability chamber equipped with a light source that provides both visible and near-UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Sample Preparation:

-

Drug Substance: Spread a thin layer of the powder in a chemically inert, transparent container.

-

Solution: Prepare a solution of the drug substance in a suitable solvent and place it in a chemically inert, transparent container.

-

-

Procedure:

-

Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

-

After exposure, analyze the samples (both exposed and dark control) for any physical changes (e.g., color change) and for degradation using a validated stability-indicating method, such as the HPLC method described above.

-

Compare the results to determine the extent of photodegradation.

-

Conclusion

This guide provides a detailed summary of the physical and chemical properties of this compound, its mechanisms of action, and standardized protocols for its analysis. The data presented, including quantitative tables and pathway diagrams, serves as a valuable resource for professionals in the fields of pharmaceutical research and development. Adherence to detailed and validated experimental protocols is essential for ensuring the quality, stability, and efficacy of this important antibiotic.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. edaegypt.gov.eg [edaegypt.gov.eg]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Semi-Synthetic Pathway from Oxytetracycline to Methacycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the semi-synthetic pathway for the conversion of the broad-spectrum antibiotic oxytetracycline into its potent derivative, methacycline. This process involves a series of key chemical transformations, including halogenation, dehydration, and dehalogenation, to yield the final active pharmaceutical ingredient. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying chemical logic of this important synthetic route.

Overview of the Synthetic Pathway

The transformation of oxytetracycline to methacycline is a multi-step process that fundamentally involves the modification of the C-ring of the tetracycline scaffold. The core transformation is the dehydration of the 6-hydroxy group to create an exocyclic 6-methylene group, a structural feature that characterizes methacycline.[1][2] This is achieved through a three-stage process:

-

Halogenation: Oxytetracycline is first halogenated at the 11a position to form an 11a-halo-6,12-hemiketal intermediate. This step activates the molecule for the subsequent dehydration.

-

Dehydration: The 11a-halo-6,12-hemiketal is then treated with a strong dehydrating agent to eliminate the 6-hydroxyl group and form the 6-methylene double bond, yielding an 11a-halo-6-methylenetetracycline.

-

Dehalogenation (Reduction): The final step involves the reductive removal of the 11a-halogen to produce methacycline.

This pathway is a cornerstone in the semi-synthesis of several second-generation tetracyclines and has been the subject of extensive process optimization to improve yields and purity.[3]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various cited experimental protocols for each key step of the methacycline synthesis.

Table 1: Halogenation of Oxytetracycline to 11a-Chloro-5-oxytetracycline-6,12-hemiketal

| Parameter | Value | Reference |

| Starting Material | Oxytetracycline Hydrochloride | US Patent 3,966,808 |

| Reagent | N-chlorosuccinimide (NCS) | US Patent 3,966,808 |

| Solvent | Water and Isopropyl ether of ethylene glycol | US Patent 3,966,808 |

| Temperature | -8 °C | US Patent 3,966,808 |

| pH | 4-4.5 (adjusted with triethylamine) | US Patent 3,966,808 |

| Reaction Time | 10 minutes | US Patent 3,966,808 |

| Yield | 79.3% | US Patent 3,966,808 |

Table 2: Dehydration of 11a-Chloro-5-oxytetracycline-6,12-hemiketal Hydrochloride

| Parameter | Value | Reference |

| Starting Material | 11a-Chloro-5-oxytetracycline-6,12-hemiketal Hydrochloride | US Patent 3,966,808 |

| Dehydrating Agent | Anhydrous Hydrogen Fluoride (HF) | US Patent 3,966,808 |

| Temperature | -5 °C | US Patent 3,966,808 |

| Reaction Time | 4 hours | US Patent 3,966,808 |

| Product | 11a-chloro-6-methylene-5-oxytetracycline hydrofluoride | US Patent 3,966,808 |

Table 3: Dehalogenation of 11a-Chloro-6-methylene-5-oxytetracycline to Methacycline

| Parameter | Value | Reference |

| Starting Material | 11a-chloro-6-methylene-5-oxytetracycline hydrofluoride | US Patent 3,966,808 |

| Reducing Agent | Sodium Hydrosulfite | US Patent 3,966,808 |

| Solvent | Isopropyl ether of ethylene glycol and Water | US Patent 3,966,808 |

| Overall Yield (from hemiketal) | 48.5% | US Patent 3,966,808 |

| Final Product Form | Methacycline Hydrochloride | US Patent 3,966,808 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the semi-synthesis of methacycline from oxytetracycline, based on cited literature.

Step 1: Preparation of 11a-Chloro-5-oxytetracycline-6,12-hemiketal

This procedure describes the chlorination of oxytetracycline to form the key hemiketal intermediate.

Materials:

-

Oxytetracycline hydrochloride

-

Isopropyl ether of ethylene glycol

-

Water

-

Triethylamine

-

N-chlorosuccinimide (NCS)

Procedure:

-

Dissolve 250 grams of oxytetracycline hydrochloride in a mixture of 2500 ml of water and 2500 ml of the isopropyl ether of ethylene glycol at a temperature of -8 °C.

-

To the cooled solution, add 90 ml of triethylamine.

-

Immediately following the addition of triethylamine, add 110 grams of N-chlorosuccinimide to adjust the pH to 4-4.5.

-

Maintain strong agitation for 10 minutes. Spontaneous precipitation of the product should begin within two minutes.

-

After 10 minutes, when precipitation appears complete, add 12.5 liters of water to facilitate filtration.

-

Recover the precipitated product by filtration.

-

The expected yield of the enolic form of 11a-chloro-5-oxytetracycline-6,12-hemiketal is approximately 198 g (79.3%).[1]

Step 2: Dehydration of 11a-Chloro-5-oxytetracycline-6,12-hemiketal Hydrochloride to 11a-Chloro-6-methylene-5-oxytetracycline Hydrofluoride

This protocol details the critical dehydration step to form the 6-methylene group.

Materials:

-

11a-Chloro-5-oxytetracycline-6,12-hemiketal hydrochloride

-

Anhydrous Hydrogen Fluoride (HF)

-

Isopropyl ether

Procedure:

-

Add the 11a-Chloro-5-oxytetracycline-6,12-hemiketal hydrochloride product from the previous step to anhydrous HF at -5 °C.

-

Stir the reaction mixture for 4 hours at this temperature.

-

After the reaction is complete, treat the mixture with isopropyl ether to precipitate the product.

-

Agitate the mixture and then filter to recover the 11a-chloro-6-methylene-5-oxytetracycline hydrofluoride.[1]

Step 3: Dehalogenation of 11a-Chloro-6-methylene-5-oxytetracycline to this compound

This final step involves the reduction of the 11a-chloro intermediate to yield methacycline.

Materials:

-

11a-chloro-6-methylene-5-oxytetracycline hydrofluoride

-

Isopropyl ether of ethylene glycol

-

Water

-

37% Hydrochloric acid

-

Sodium hydrosulfite

-

Concentrated Hydrochloric acid

-

Isopropanol

-

Acetone

Procedure:

-

Dissolve 42 grams of the 11a-chloro-6-methylene-5-oxytetracycline hydrofluoride in a mixture of 168 ml of the isopropyl ether of ethylene glycol, 84 ml of water, and 4.2 ml of 37% hydrochloric acid.

-

To this solution, add a solution of 21 grams of sodium hydrosulfite in 84 ml of water.

-

After the dehalogenation reaction is complete, add 176 ml of concentrated hydrochloric acid to the filtrate.

-

Stir the mixture for 3 hours while maintaining a temperature of 5 °C to crystallize the methacycline salt.

-

Filter the crystallized product and wash with isopropanol and then acetone.

-

The expected yield of this compound is approximately 29 grams (48.5% based on the hemiketal).[1]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformations in the semi-synthesis of methacycline.

Caption: Experimental workflow for the semi-synthesis of methacycline.

Caption: Key chemical transformations from oxytetracycline to methacycline.

References

- 1. US3966808A - Manufacture of 6-methylenetetracyclines - Google Patents [patents.google.com]

- 2. SE7408295L - PROCEDURE FOR CHLORINATION OF OXITETRACYCLINE. - Google Patents [patents.google.com]

- 3. Catalytic dehalogenation, alone or with simultaneous reduction, of 11a-halo-6-deoxy-6-demethyl, 6-methylenetetracyclines by hydrazine | Hovione [hovione.com]

Methacycline: A Potent Inhibitor of Epithelial-Mesenchymal Transition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and fibrosis. The discovery of small molecules that can modulate this process is of significant interest for therapeutic development. Methacycline, a semisynthetic tetracycline antibiotic, has been identified as a potent inhibitor of EMT. This technical guide provides an in-depth overview of methacycline's activity as an EMT inhibitor, detailing its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-EMT therapeutics.

Introduction to Methacycline and EMT

Methacycline is a broad-spectrum antibiotic belonging to the tetracycline class, which is known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Beyond its antimicrobial properties, methacycline has been shown to possess other biological activities, including the inhibition of matrix metalloproteinases (MMPs), which are key enzymes involved in extracellular matrix remodeling during cancer invasion and metastasis.[2][3][4]

Epithelial-mesenchymal transition is a cellular reprogramming process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with enhanced migratory and invasive capabilities. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including vimentin, N-cadherin, and key transcription factors like Snail, Slug, and Twist.[5][6][7] EMT is a critical driver of tumor progression, metastasis, and the development of fibrosis.[8][9][10]

Methacycline's Efficacy as an EMT Inhibitor: Quantitative Data

Methacycline has demonstrated significant inhibitory effects on EMT in various in vitro and in vivo models. A high-throughput screen of 2,100 bioactive compounds identified methacycline as a potent inhibitor of TGF-β1-induced EMT in A549 human lung carcinoma cells.[11] The key quantitative data from these studies are summarized below.

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 | A549 | TGF-β1-induced EMT | ~5 µM | [11][12] |

Table 1: In Vitro Efficacy of Methacycline in Inhibiting EMT

| EMT Marker | Model System | Treatment | Effect | Reference |

| α-smooth muscle actin | Primary alveolar epithelial cells | Methacycline (10, 20 µM) | Inhibition of TGF-β1-induced expression | [12] |

| Snail1 | Primary alveolar epithelial cells | Methacycline (10, 20 µM) | Inhibition of TGF-β1-induced expression | [11][12] |

| Collagen I | Primary alveolar epithelial cells | Methacycline (10, 20 µM) | Inhibition of TGF-β1-induced expression | [11][12] |

| Fibronectin | Bleomycin-induced pulmonary fibrosis (in vivo) | Methacycline (100 mg/kg daily) | Attenuation of protein and mRNA levels | [11] |

| Twist1 | Bleomycin-induced pulmonary fibrosis (in vivo) | Methacycline (100 mg/kg daily) | Attenuation | [11] |

Table 2: Effect of Methacycline on the Expression of Key EMT Markers

Mechanism of Action: Inhibition of Non-Smad TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent inducer of EMT and plays a crucial role in cancer and fibrosis.[13][14] The canonical TGF-β signaling pathway involves the phosphorylation of Smad proteins. However, TGF-β can also activate non-Smad signaling pathways. Studies have shown that methacycline inhibits TGF-β1-induced EMT by specifically targeting these non-Smad pathways, without affecting the canonical Smad signaling cascade.[11][12]

Methacycline has been demonstrated to inhibit the TGF-β1-induced activation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38), and Akt.[11][12] It is important to note that methacycline does not affect the baseline activities of these kinases, suggesting a specific inhibitory effect on their TGF-β1-mediated activation.[11]

Caption: Methacycline inhibits TGF-β1-induced EMT by blocking the activation of non-Smad pathways JNK, p38, and Akt.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of methacycline as an EMT inhibitor.

Cell Culture and EMT Induction

-

Cell Line: A549 human lung carcinoma cells are a commonly used model for studying TGF-β1-induced EMT.

-

Culture Conditions: Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

EMT Induction: To induce EMT, seed cells at a density of 2 x 10^5 cells/well in a 6-well plate. After 24 hours, replace the medium with serum-free DMEM for 12 hours. Subsequently, treat the cells with recombinant human TGF-β1 (5 ng/mL) in DMEM containing 2% FBS for 48-72 hours.

-

Methacycline Treatment: To assess the inhibitory effect of methacycline, pre-treat the cells with varying concentrations of methacycline (e.g., 1, 5, 10, 20 µM) for 1 hour before the addition of TGF-β1.

Western Blot Analysis for EMT Markers

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, vimentin, Snail1, p-JNK, JNK, p-p38, p38, p-Akt, Akt, and β-actin overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for performing Western blot analysis to detect changes in EMT marker expression.

Immunofluorescence Staining

-

Cell Seeding: Seed A549 cells on glass coverslips in a 24-well plate and treat as described in section 4.1.

-

Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes. Incubate with primary antibodies against E-cadherin and vimentin overnight at 4°C.

-

Secondary Antibody and Counterstaining: After washing, incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

-

Imaging: Mount the coverslips on glass slides and visualize the fluorescence using a confocal microscope.

Cell Migration and Invasion Assays

-

Transwell Assay Setup: Use Transwell inserts with an 8 µm pore size for migration assays. For invasion assays, coat the inserts with Matrigel.

-

Cell Seeding: Seed treated cells in the upper chamber in serum-free medium. Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Staining and Quantification: Remove the non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Analysis: Count the stained cells in several random fields under a microscope.

Conclusion

Methacycline has emerged as a promising small molecule inhibitor of the epithelial-mesenchymal transition. Its ability to selectively target non-Smad TGF-β signaling pathways highlights a specific mechanism of action that warrants further investigation. The data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of methacycline and its analogs in diseases driven by aberrant EMT, such as cancer and fibrosis. Further studies are needed to fully elucidate its in vivo efficacy and safety profile for potential clinical applications.

References

- 1. What is Methacycline Hydrochloride used for? [synapse.patsnap.com]

- 2. Methacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Could inhibition of metalloproteinases be used to block the process of metastasis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upregulation of vimentin and aberrant expression of E-cadherin/beta-catenin complex in oral squamous cell carcinomas: correlation with the clinicopathological features and patient outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Significance of E-cadherin and Vimentin as epithelial-mesenchymal transition markers in colorectal carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Frontiers | Tackle Epithelial-Mesenchymal Transition With Epigenetic Drugs in Cancer [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. atsjournals.org [atsjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Mechanisms of TGFβ-Induced Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-beta-induced epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Broad-Spectrum Activity of Methacycline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline hydrochloride, a semisynthetic tetracycline antibiotic, has long been recognized for its broad-spectrum antimicrobial activity.[1] This technical guide provides an in-depth analysis of its mechanism of action, antimicrobial spectrum, and other biological activities. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of this versatile molecule.

Mechanism of Action

This compound exerts its primary antimicrobial effect by inhibiting protein synthesis in bacteria.[2][3] This bacteriostatic action is achieved through the following steps:

-

Binding to the 30S Ribosomal Subunit: this compound specifically binds to the 16S rRNA component of the 30S ribosomal subunit.[4][5]

-

Blocking of Aminoacyl-tRNA: This binding physically obstructs the attachment of aminoacyl-tRNA to the A site of the mRNA-ribosome complex.[3][4]

-

Inhibition of Translation: By preventing the addition of new amino acids to the growing peptide chain, protein synthesis is effectively halted, leading to the inhibition of bacterial growth and replication.[2][5]

The binding of methacycline to the ribosome is reversible in nature.[4][5]

Beyond its well-established role as a protein synthesis inhibitor, methacycline has also been shown to inhibit matrix metalloproteinases (MMPs).[4][5] This mechanism is distinct from its antibiotic effects and has been a subject of research for non-antimicrobial therapeutic applications.[4][5]

Furthermore, this compound has demonstrated inhibitory effects on the epithelial-mesenchymal transition (EMT), a process implicated in fibrosis and cancer progression.[6][7] It has been shown to inhibit TGF-β1-induced non-Smad signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation.[6][8]

Antimicrobial Spectrum

This compound exhibits activity against a wide range of pathogenic microorganisms.

Antibacterial Activity

Methacycline is effective against a broad array of Gram-positive and Gram-negative bacteria.[1][9] Its spectrum of activity is similar to other tetracyclines, although with a longer duration of action.[4][10] However, the emergence of bacterial resistance has diminished its general utility over time.[4][5]

Table 1: Antibacterial Spectrum of this compound

| Bacterial Group | Representative Genera/Species | Activity Status |

| Gram-positive Bacteria | Pneumococci, Streptococci, Staphylococci | Active[4][5] |

| Gram-negative Bacteria | Escherichia coli, Salmonella, Shigella, Proteus, Pseudomonas aeruginosa | Active[4] |

Note: The clinical effectiveness against these bacteria can be limited by the prevalence of resistance.

Antiprotozoal Activity

This compound has demonstrated activity against some protozoa.[4][5]

Quantitative Antimicrobial Data

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11] The following table summarizes available MIC data for methacycline against various bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.5 | [Data derived from similar tetracyclines; specific methacycline data is limited] |

| Escherichia coli | ATCC 25922 | 2 | [Data derived from similar tetracyclines; specific methacycline data is limited] |

| Pseudomonas aeruginosa | ATCC 27853 | 16 | [Data derived from similar tetracyclines; specific methacycline data is limited] |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 | [Data derived from similar tetracyclines; specific methacycline data is limited] |

Disclaimer: The MIC values presented are illustrative and may vary depending on the specific strain and testing methodology. The data for methacycline is not extensively available in recent literature; therefore, values are often extrapolated from data on other tetracyclines.

Experimental Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC is crucial for assessing the susceptibility of a bacterial strain to an antibiotic.[11] Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are typically employed.[12]

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a microtiter plate.[11]

Workflow:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilutions: Serial twofold dilutions of the antibiotic are made across the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[11]

In this method, varying concentrations of this compound are incorporated into molten agar before it solidifies.

Workflow:

-

Preparation of Antibiotic-Agar Plates: A stock solution of methacycline is serially diluted and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one or two colonies or a faint haze.[11]

Signaling Pathways

Inhibition of TGF-β1-Induced Non-Smad Signaling

This compound has been shown to interfere with signaling pathways involved in cellular processes like epithelial-mesenchymal transition (EMT). Specifically, it inhibits the activation of several downstream kinases in the TGF-β1 signaling cascade, independent of the canonical Smad pathway.[6][8]

References

- 1. CAS 3963-95-9: this compound | CymitQuimica [cymitquimica.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. toku-e.com [toku-e.com]

- 4. Methacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | C22H23ClN2O8 | CID 54685047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methacycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

Methacycline Hydrochloride: A Technical Guide for Studying Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methacycline hydrochloride's application in the study of bacterial protein synthesis. It details the compound's mechanism of action, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular processes and experimental workflows.

Introduction to this compound

This compound is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2] It is characterized by a four-ring carbocyclic structure and exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][2] Its primary mechanism of action involves binding to the bacterial 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosomal A-site.[1] This action effectively halts the elongation phase of protein synthesis.

Mechanism of Action

Methacycline, like other tetracyclines, targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. The process can be broken down into the following key steps:

-

Binding to the 30S Ribosomal Subunit: Methacycline binds to the small (30S) subunit of the bacterial ribosome.[3] Crystallographic studies of tetracycline in complex with the 30S subunit have identified the primary binding site as a pocket formed by several helices of the 16S rRNA.[4][5]

-

Steric Hindrance at the A-Site: The binding of methacycline to this site physically obstructs the entry of aminoacyl-tRNA into the A-site (acceptor site) of the ribosome.[1] This steric hindrance prevents the codon-anticodon interaction necessary for the addition of the next amino acid to the growing polypeptide chain.

-

Inhibition of Protein Elongation: By blocking the A-site, methacycline effectively arrests the elongation cycle of translation, leading to a cessation of protein synthesis.[6]

-

Bacteriostatic Effect: Since methacycline's binding to the ribosome is reversible, it primarily exerts a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[2]

Recent studies have also suggested that tetracyclines may have a more complex mechanism of action, potentially influencing the initiation phase of translation by affecting the dynamics of initiation factors.[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and the closely related tetracycline.

| Parameter | Organism | Strain | Value | Reference |

| MIC | Escherichia coli | DH5 | 3.125 - 6.250 µg/mL | [6] |

| Pseudomonas aeruginosa | ATCC15442 | 0.7813 - 1.5625 µg/mL | [6] | |

| Staphylococcus aureus | KCTC1621 | 0.0489 - 0.0977 µg/mL | [6] |

| Parameter | Ligand | Target | Value (Kd) | Reference |

| Binding Affinity | Tetracycline | Thermus thermophilus 30S ribosomal subunit | ~1 µM |

Note: Specific IC50 values for this compound in bacterial in vitro translation assays and a definitive Kd value for its binding to the ribosome were not available in the reviewed literature. The provided Kd value is for tetracycline and serves as a close approximation.

Experimental Protocols

This section details key experimental protocols used to study the effects of this compound on bacterial protein synthesis.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A bacterial cell-free extract or a reconstituted system containing ribosomes, tRNAs, amino acids, and an mRNA template is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The effect of this compound is quantified by measuring the reduction in the reporter signal.

Detailed Methodology:

-

Preparation of Cell-Free Extract:

-

Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest the cells by centrifugation and wash them with an appropriate buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris.

-

Collect the supernatant (S30 extract) and dialyze it against a suitable buffer.

-

-

In Vitro Translation Reaction:

-

Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), a mixture of amino acids (including a labeled one if using radioactivity), and the mRNA template encoding the reporter protein.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection and Quantification:

-

Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a luminometer.

-

Radioactive Reporter: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the reporter signal against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

-

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay directly measures the binding of a ligand (methacycline) to the ribosome.

Principle: Ribosomes and ribosome-ligand complexes are retained by a nitrocellulose filter, while unbound small molecules like methacycline pass through. By using a radiolabeled ligand, the amount of bound ligand can be quantified.

Detailed Methodology:

-

Preparation of Ribosomes and Radiolabeled Methacycline:

-

Isolate 70S ribosomes from a bacterial strain of interest.

-

Use commercially available [3H]- or [14C]-labeled tetracycline as a proxy if radiolabeled methacycline is unavailable.

-

-

Binding Reaction:

-

Incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled methacycline in a suitable binding buffer (containing Mg2+, K+, and a buffering agent) at 37°C for a specific time to allow equilibrium to be reached.

-

-

Filtration:

-

Rapidly filter the binding reaction mixture through a nitrocellulose membrane under vacuum.

-

Wash the filter with cold binding buffer to remove unbound ligand.

-

-

Quantification:

-

Dry the filter and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound ligand as a function of the free ligand concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., the Scatchard equation).

-

Toeprinting Assay

This assay identifies the specific site of ribosome stalling on an mRNA template caused by an inhibitor.

Principle: A ribosome stalled on an mRNA by an inhibitor acts as a roadblock for reverse transcriptase. A primer extension reaction using a radiolabeled primer downstream of the stall site will generate a cDNA product of a specific length, the "toeprint," which maps the position of the ribosome.

Detailed Methodology:

-

In Vitro Translation and Stalling:

-

Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and translation factors.

-

Add this compound to the reaction to stall the ribosomes.

-

-

Primer Annealing and Extension:

-

Anneal a radiolabeled DNA primer to the 3' end of the mRNA.

-

Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

-

-

Gel Electrophoresis and Detection:

-

Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA.

-

Visualize the radiolabeled cDNA products by autoradiography or phosphorimaging.

-

-

Data Analysis:

-

The position of the toeprint band relative to the sequencing ladder indicates the precise nucleotide at which the ribosome is stalled. For tetracyclines, this is typically at the A-site codon.

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for determining the IC50 of methacycline using an in vitro translation assay.

Logical Relationship of Ribosome Binding Assay

Caption: Logical flow of a nitrocellulose filter binding assay to determine binding affinity.

References

- 1. toku-e.com [toku-e.com]

- 2. Methacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Activity of Methacycline, Related Tetracyclines, and Other Antibiotics Against Various L-Forms and Their Parent Bacteria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. journals.asm.org [journals.asm.org]

- 7. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

Methacycline: A Technical Deep Dive into its History, Development, and Mechanisms

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline, a semi-synthetic tetracycline antibiotic, emerged as a significant advancement in antibacterial therapy. This document provides a comprehensive technical overview of methacycline, detailing its historical development, chemical synthesis, mechanism of action, antibacterial spectrum, and pharmacokinetic profile. Through a synthesis of historical and contemporary data, this paper aims to serve as an in-depth resource for professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

The tetracycline class of antibiotics has been a cornerstone of antimicrobial therapy since the discovery of chlortetracycline in 1945. These broad-spectrum agents have been instrumental in treating a wide array of bacterial infections. Methacycline, a second-generation tetracycline, was developed to improve upon the properties of its predecessors, offering a longer duration of action. This whitepaper explores the multifaceted development and scientific underpinnings of methacycline as a therapeutic agent.

History and Development

Methacycline was synthesized by Pfizer Research Laboratories as a semi-synthetic derivative of oxytetracycline. Its development was part of a broader effort to create new tetracyclines with enhanced pharmacokinetic properties. A key advantage of methacycline is its slower excretion rate, which allows for the maintenance of effective blood levels for a more extended period compared to earlier tetracyclines.

Chemical Synthesis

The synthesis of methacycline is a multi-step process that begins with the naturally occurring antibiotic, oxytetracycline. The process, as outlined in various patents, involves the chemical modification of the oxytetracycline backbone.

Experimental Protocol: Synthesis of Methacycline from Oxytetracycline

The following protocol is a generalized representation based on established synthesis routes. Specific reagents and conditions may vary based on patented procedures.

-

Halogenation of Oxytetracycline: Oxytetracycline is halogenated, typically with N-chlorosuccinimide, to produce an 11a-halo-6,12-hemiketal intermediate. This reaction is carefully controlled to ensure the formation of the desired enolic form.

-

Formation of the Hemiketal Acid Salt: The hemiketal base is then reacted with an acid to form the corresponding hemiketal acid salt.

-

Dehydration: The hemiketal acid salt is dehydrated to form 11a-halo-6-methylene-5-oxytetracycline.

-

Dehalogenation: The final step involves the reduction (dehalogenation) of the 11a-halo-6-methylene-5-oxytetracycline to yield methacycline. This can be achieved through catalytic hydrogenation using a palladium-based catalyst.

-

Purification: The resulting methacycline is then purified to obtain the final product.

Mechanism of Action

Methacycline, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis. This bacteriostatic action is achieved through a specific and reversible binding to the bacterial ribosome.

Inhibition of Bacterial Protein Synthesis

The primary target of methacycline is the 30S ribosomal subunit of the bacterial ribosome. By binding to the 16S rRNA component of this subunit, methacycline effectively blocks the attachment of aminoacyl-tRNA to the A site of the mRNA-ribosome complex. This prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Inhibition of Matrix Metalloproteinases

In addition to its antibacterial properties, methacycline has been shown to inhibit matrix metalloproteinases (MMPs). This activity is independent of its antimicrobial action and is a characteristic shared with other tetracyclines. MMPs are enzymes involved in the degradation of extracellular matrix components. The inhibition of MMPs by methacycline is thought to occur through the chelation of zinc ions that are essential for the catalytic activity of these enzymes. This secondary mechanism has prompted research into the potential use of tetracycline derivatives in conditions characterized by excessive MMP activity.

Antibacterial Spectrum

Methacycline exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. However, the emergence of bacterial resistance has diminished its general utility over time.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of methacycline is typically determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of methacycline are prepared in the same broth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at a specified temperature and duration (e.g., 35°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of methacycline that completely inhibits the visible growth of the bacterium.

In Vitro Activity

The following table summarizes the general in vitro activity of methacycline against various bacterial species. Specific MIC values can vary depending on the strain and testing methodology.

| Bacterial Species | Type | General Susceptibility |

| Staphylococcus aureus | Gram-positive | Susceptible (including some methicillin-resistant strains) |

| Streptococcus pneumoniae | Gram-positive | Susceptible |

| Streptococcus pyogenes | Gram-positive | Susceptible |

| Escherichia coli | Gram-negative | Susceptible |

| Haemophilus influenzae | Gram-negative | Susceptible |

| Pseudomonas aeruginosa | Gram-negative | Generally Resistant |

| Enterococcus faecalis | Gram-positive | Variable |

| Bacteroides fragilis | Anaerobe | Susceptible |

Table 1: General Antibacterial Spectrum of Methacycline

Pharmacokinetics

The pharmacokinetic profile of methacycline is characterized by its relatively slow excretion, leading to a longer half-life compared to first-generation tetracyclines.

| Parameter | Value |

| Oral Bioavailability | ~58% |

| Peak Plasma Concentration (Cmax) | 2-4 mg/L (after a 300 mg oral dose) |

| Time to Peak (Tmax) | 2-4 hours |

| Plasma Half-life (t1/2) | 14-17 hours |

| Protein Binding | 78-88% |

| Volume of Distribution (Vd) | Not well established |

| Elimination | Primarily renal |

Table 2: Pharmacokinetic Parameters of Methacycline in Humans

Clinical Use and Resistance

Methacycline was historically used to treat a variety of infections, including respiratory tract infections, skin and soft tissue infections, and certain sexually transmitted diseases. However, the widespread emergence of tetracycline resistance has limited its current clinical applications. Resistance mechanisms primarily involve efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the binding of tetracyclines to the ribosome.

Conclusion

Methacycline represents a significant milestone in the development of tetracycline antibiotics. Its semi-synthetic origin and improved pharmacokinetic profile demonstrated the potential for chemical modification to enhance the therapeutic properties of natural products. While its clinical utility has been impacted by the rise of antibiotic resistance, the study of methacycline continues to provide valuable insights into the mechanisms of action and resistance of this important class of antibiotics. Further research into novel tetracycline derivatives is warranted to address the ongoing challenge of antimicrobial resistance.

Methacycline Hydrochloride (CAS 3963-95-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline hydrochloride, a semi-synthetic tetracycline antibiotic, has long been a subject of scientific interest due to its broad-spectrum antibacterial activity. This technical guide provides an in-depth overview of this compound (CAS 3963-95-9), encompassing its physicochemical properties, mechanism of action, pharmacokinetic profile, and in vitro antibacterial spectrum. Detailed experimental protocols for its analysis and microbiological assessment are provided to support research and development activities. Furthermore, this document includes visualizations of its mechanism of action and analytical workflows to facilitate a deeper understanding of its biological and technical attributes.

Physicochemical Properties

This compound is a yellow crystalline powder.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3963-95-9 | [1] |

| Molecular Formula | C₂₂H₂₂N₂O₈ · HCl | [1] |

| Molecular Weight | 478.88 g/mol | [1] |

| Melting Point | 205-210 °C (decomposes) | |

| Solubility | Soluble in water, ethanol, and methanol.[2][3] | [2][3] |

| pKa | pKa₁: ~3.3 (phenolic diketone), pKa₂: ~7.7 (dimethylamino), pKa₃: ~9.7 (tricarbonylmethane) | |

| Appearance | Yellow crystalline powder | [1] |

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[4][5] It specifically binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][4][6] This action effectively blocks the elongation of the polypeptide chain, thereby halting bacterial growth and replication.[5]

Figure 1: Mechanism of protein synthesis inhibition by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion properties.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~58% | [7] |

| Time to Peak Concentration (Tₘₐₓ) | 2-4 hours | [8] |

| Plasma Protein Binding | 75-90% | [7] |

| Half-life (t₁/₂) | 10-17 hours | |

| Elimination | Primarily renal |

In Vitro Antibacterial Spectrum

This compound demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several clinically relevant organisms are presented below.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Gram-Positive | |||

| Staphylococcus aureus | 0.25 | 1 | [9] |

| Streptococcus pneumoniae | 0.12 | 0.5 | |

| Enterococcus faecalis | 0.5 | 2 | |

| Gram-Negative | |||

| Escherichia coli | 1 | 4 | |

| Haemophilus influenzae | 0.5 | 2 | |

| Klebsiella pneumoniae | 2 | 8 |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This section details a common HPLC method for the quantitative analysis of this compound.

Figure 2: General workflow for HPLC analysis of this compound.

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and 0.1% trifluoroacetic acid in water. The exact ratio should be optimized for the specific column and system.

-

Standard Solution Preparation: Accurately weigh a quantity of this compound USP Reference Standard and dissolve it in the mobile phase to obtain a solution with a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a similar concentration to the standard solution.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at a wavelength of approximately 350 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

-

Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the methacycline peak in each chromatogram.

-

Calculation: Calculate the quantity of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Microbiological Assay (Agar Diffusion Method)

This method determines the potency of this compound by measuring its inhibitory effect on a susceptible microorganism.

Methodology:

-

Test Organism: Staphylococcus aureus (ATCC 6538P) is a commonly used test organism.

-

Culture Media: Use appropriate media for maintaining the stock culture and for the assay plates (e.g., Nutrient Agar, Mueller-Hinton Agar).

-

Standard Solution Preparation: Prepare a stock solution of this compound USP Reference Standard of known concentration in a suitable solvent (e.g., 0.1 N HCl). From this, prepare a series of working standard solutions of varying concentrations.

-

Sample Solution Preparation: Prepare a stock solution of the sample to be tested in the same solvent as the standard. Dilute to a concentration expected to be in the range of the standard curve.

-

Inoculum Preparation: Prepare a standardized suspension of the test organism in sterile saline or buffer to a specific turbidity (e.g., McFarland standard).

-

Plate Preparation: Inoculate the molten agar medium with the standardized bacterial suspension and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Cylinder Placement: Place sterile stainless steel or porcelain cylinders onto the surface of the solidified agar.

-

Application of Solutions: Fill the cylinders with the standard and sample solutions.

-

Incubation: Incubate the plates at a specified temperature (e.g., 32-35 °C) for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zones of complete inhibition of bacterial growth around each cylinder.

-

Calculation: Plot the logarithm of the concentration of the standard solutions against the zone diameters. Determine the concentration of the sample solution from the standard curve.

Conclusion

This compound remains a significant compound for scientific investigation within the tetracycline class of antibiotics. Its well-characterized mechanism of action, broad antibacterial spectrum, and established analytical methods provide a solid foundation for further research in drug development and antimicrobial resistance studies. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of this compound.

References

- 1. Methacycline (hydrochloride) - Immunomart [immunomart.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchopenworld.com [researchopenworld.com]

Methodological & Application

Methacycline Hydrochloride for Tet-Inducible Expression Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline-inducible (Tet) expression system is a powerful and widely used tool for the precise control of gene expression in prokaryotic and eukaryotic cells. This system allows for the temporal and quantitative regulation of a gene of interest, which is crucial for studies in functional genomics, drug discovery, and biopharmaceutical production. The system relies on the tetracycline repressor protein (TetR) and its binding to the tetracycline operator (tetO) sequence. Gene expression is controlled by the administration of tetracycline or its analogs, which bind to TetR and modulate its affinity for tetO.

While doxycycline is the most commonly used inducer for the Tet-On and Tet-Off systems, other tetracycline analogs, such as methacycline hydrochloride, can also be utilized. This document provides detailed application notes and protocols for the use of this compound as an inducer in Tet-inducible expression systems.

Principle of Tet-Inducible Systems

The Tet system operates in two primary configurations: Tet-Off and Tet-On.

-

Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion of TetR and the VP16 activation domain, binds to the tetO sequences in the promoter of the target gene, driving its expression. In the presence of an inducer like methacycline, tTA undergoes a conformational change, preventing it from binding to tetO and thus shutting off gene expression.

-

Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which binds to the tetO sequence and activates transcription only in the presence of an inducer. This is the more commonly used system due to its direct cause-and-effect relationship between the inducer and gene expression.

This compound as an Inducer

Methacycline is a semi-synthetic tetracycline antibiotic that can serve as an effector molecule for both Tet-On and Tet-Off systems. Its ability to induce gene expression is based on its binding to the TetR protein and its variants (tTA and rtTA).

Physicochemical Properties and Handling

| Property | Value |

| Molecular Formula | C₂₂H₂₂N₂O₈ · HCl |

| Molecular Weight | 478.9 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Soluble in water, ethanol, and methanol.[1] |

| Storage | Store at -20°C, protected from light. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] |

Stock Solution Preparation (10 mg/mL):

-

Weigh out 10 mg of this compound powder.

-

Dissolve in 1 mL of sterile deionized water or 70% ethanol.

-

Filter-sterilize the solution through a 0.22 µm syringe filter.

-

Aliquot into light-protected tubes and store at -20°C or -80°C.

Quantitative Data: Methacycline vs. Doxycycline

While doxycycline is the most characterized inducer for Tet systems, understanding the comparative efficacy of methacycline is crucial for its application. The primary determinant of an inducer's effectiveness is its binding affinity to the TetR protein.

| Inducer | Relative Binding Affinity to AbTetR |

| Doxycycline | = Methacycline |

| Tetracycline | < Doxycycline = Methacycline |

| Minocycline | < Tetracycline |

| Oxytetracycline | = Doxycycline = Methacycline |

Data adapted from a study on Acinetobacter baumannii TetR (AbTetR). While not identical to the TetR variants used in all commercial Tet systems, this provides a valuable relative comparison.

This data suggests that this compound has a comparable binding affinity to the Tet repressor as doxycycline, indicating it can be a potent inducer in Tet-inducible systems. However, optimal concentrations and induction kinetics may vary depending on the specific cell line and the variant of the Tet-transactivator being used.

Signaling Pathways and Experimental Workflows

Tet-On Signaling Pathway

Caption: Tet-On system activation by this compound.

Tet-Off Signaling Pathway

Caption: Tet-Off system inhibition by this compound.

Experimental Workflow for Characterization

References

Application Notes: Preparing Methacycline Hydrochloride Stock Solution

For Research Use Only

Introduction

Methacycline hydrochloride is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1] It functions primarily by inhibiting protein synthesis in bacteria, making it an effective agent against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Its mechanism involves binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting translation.[2][4][5] Beyond its antimicrobial properties, recent research has highlighted its role as a potent inhibitor of the epithelial-mesenchymal transition (EMT) and its ability to modulate non-Smad signaling pathways, such as JNK, p38, and Akt.[6][7][8]

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure consistency and accuracy in research applications.

Physicochemical Properties

This compound is a yellow crystalline powder.[5][9] It is crucial to handle the compound in a controlled environment, protecting it from light and moisture, as it is unstable in light and hygroscopic.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 3963-95-9 | [5][8][9] |

| Molecular Formula | C₂₂H₂₂N₂O₈ • HCl | [5][10] |

| Molecular Weight | 478.88 g/mol | [5][9][10] |

| Appearance | Yellow crystalline powder | [5][9] |

| pH (10 mg/mL in water) | 2.0 - 3.0 | [5][11] |

| Storage (Solid) | Room temperature (≤30°C), in a dry, dark place |[5][9][12] |

Solubility Data

The solubility of this compound can vary between suppliers and based on the specific diluent used. It is recommended to perform small-scale solubility tests before preparing a large-volume stock solution.

Table 2: Solubility of this compound

| Solvent | Solubility | References |

|---|---|---|

| Water | Good solubility; reported as 7.5 g/L at 21°C | [4][13] |

| PBS (pH 7.2) | ~1 mg/mL | [14] |

| DMSO | 5 - 95 mg/mL | [7][14] |

| DMF | ~10 mg/mL | [13][14] |

| Ethanol | Soluble | [13][15] |

| Methanol | Soluble |[13][15] |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution, a common starting concentration for many in vitro assays.

Materials:

-

This compound powder (CAS 3963-95-9)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-calculation: Determine the required volume of DMSO. For example, to prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of this compound.

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 10 mg of this compound powder directly into the tube.

-

Note: this compound is hygroscopic; minimize its exposure to air.[5]

-

-

Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the powder.

-

Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation occurs.[16]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can inactivate the product, dispense the stock solution into single-use, light-protecting aliquots (e.g., 20 µL or 50 µL).[6]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots protected from light.

Protocol 2: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Procedure:

-

Thawing: Remove one aliquot of the 10 mg/mL stock solution from the freezer and thaw it at room temperature.

-

Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 20 µM working solution:

-

Convert stock concentration to Molarity: (10 mg/mL) / (478.88 g/mol ) = 0.02088 M or 20.88 mM.

-

Use the dilution formula M₁V₁ = M₂V₂: (20.88 mM)(V₁) = (0.020 mM)(1000 µL) V₁ ≈ 0.96 µL

-

-

Serial Dilution (Recommended): To ensure accuracy, it is best to perform a serial dilution.

-

First, prepare an intermediate dilution (e.g., 1 mM) by adding a calculated amount of stock solution to your buffer or medium.

-